3,6,7,12-Tetrahydroxycholanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13?,14-,15+,16+,17?,18?,20+,21?,22?,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMFMBNEAMQMA-OPIZJWLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(C(C4[C@@]3(CCC(C4)O)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00979323 | |
| Record name | 3,6,7,12-Tetrahydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63266-88-6 | |
| Record name | 3,6,7,12-Tetrahydroxycholanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063266886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,7,12-Tetrahydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Characterization and Isomeric Forms of 3,6,7,12 Tetrahydroxycholanoic Acid
A Detailed Description of Stereoisomeric Possibilities at C-3, C-6, C-7, and C-12 Hydroxyl Positions
The cholanoic acid scaffold, a C24 steroid, possesses a rigid fused ring system. The stereochemistry of the hydroxyl (-OH) substituents on this framework is designated by the prefixes α and β, which denote the orientation of the group relative to the plane of the steroid nucleus. An α-substituent projects below the plane, while a β-substituent extends above it.
The orientation of these hydroxyl groups is crucial in defining the two primary faces of the steroid nucleus: the concave α-face and the convex β-face. The distribution of polar hydroxyl groups on these faces determines the amphiphilic nature of the bile acid, a key property for its physiological roles. For instance, a concentration of hydroxyl groups on the α-face and methyl groups on the β-face enhances this amphiphilicity.
Structural Elucidation of Specific 3,6,7,12-Tetrahydroxycholanoic Acid Stereoisomers
Several stereoisomers of this compound have been synthesized and characterized, providing valuable reference compounds for their identification in biological samples. The structures of these isomers have been confirmed using advanced analytical techniques, primarily proton nuclear magnetic resonance (¹H NMR) spectroscopy and mass spectrometry.
Among the synthesized and studied isomers are the 3α,6β,7α,12β- and 3α,6β,7β,12β-tetrahydroxy-5β-cholanoic acids. nih.gov The synthesis of these compounds often involves starting materials with pre-existing stereochemistry, followed by stereoselective reactions to introduce the additional hydroxyl groups. For example, the synthesis of the 3α,6β,7β,12β isomer has been achieved through the osmium tetroxide-catalyzed oxidation of a diacetylated ester of 3α,12β-dihydroxy-5β-chol-6-en-24-oic acid, followed by alkaline hydrolysis. nih.gov Similarly, the 3α,6β,7α,12β isomer was synthesized via α-epoxidation of the same starting material, followed by cleavage of the epoxide. nih.gov
The structural confirmation of these synthesized bile acids relies heavily on spectroscopic data. ¹H NMR spectroscopy provides detailed information about the chemical environment and spatial orientation of the protons in the molecule, allowing for the assignment of the α or β configuration of the hydroxyl groups. Mass spectrometry provides the molecular weight and fragmentation patterns, which further corroborate the proposed structure.
| Compound Name | Stereochemical Configuration |
| 3α,6α,7α,12α-Tetrahydroxy-5β-cholanoic acid | 3α, 6α, 7α, 12α |
| 3α,6β,7β,12α-Tetrahydroxy-5β-cholanoic acid | 3α, 6β, 7β, 12α |
| 3α,6β,7α,12β-Tetrahydroxy-5β-cholanoic acid | 3α, 6β, 7α, 12β |
| 3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic acid | 3α, 6β, 7β, 12β |
Conformational Analysis of this compound Isomers
The A/B ring junction in the 5β-series of bile acids, to which these tetrahydroxy derivatives belong, results in a bent or "L" shape for the steroid nucleus. The orientation of the hydroxyl groups can further influence the accessibility of different regions of the molecule. For instance, the presence of bulky β-oriented hydroxyl groups can sterically hinder interactions with other molecules on the convex face of the steroid.
Computational methods, such as molecular mechanics and molecular dynamics simulations, can provide insights into the preferred conformations of these isomers in different environments. These studies can predict the most stable arrangements of the hydroxyl groups and the flexible side chain, which is crucial for understanding how these molecules interact with biological targets.
Theoretical Implications of Stereoisomerism on Molecular Recognition and Biochemical Interactions
The precise spatial arrangement of the hydroxyl groups in this compound stereoisomers is paramount for their recognition by and interaction with biological macromolecules, such as enzymes and receptors. nih.gov The hydroxyl groups can act as both hydrogen bond donors and acceptors, and their specific positioning dictates the potential for forming specific interactions with complementary residues in a protein's binding pocket.
Advanced Synthetic Methodologies for 3,6,7,12 Tetrahydroxycholanoic Acid and Its Derivatives
Chemical Synthesis Routes from Cholesterol-Derived Precursors
The chemical synthesis of 3,6,7,12-tetrahydroxycholanoic acid typically commences from readily available bile acids, which are themselves derived from cholesterol. wikipedia.org Cholic acid, which already possesses the 3α, 7α, and 12α hydroxyl groups, is a common starting material. The primary challenge lies in the introduction of the fourth hydroxyl group at the C-6 position with the desired stereochemistry.
Regioselective and Stereoselective Hydroxylation Approaches
The introduction of a hydroxyl group at the C-6 position of the cholane (B1240273) skeleton requires carefully designed synthetic strategies to ensure both regioselectivity (introduction at C-6) and stereoselectivity (α or β configuration).
One plausible, albeit not explicitly documented for this specific tetrahydroxy acid, synthetic route would involve the following key steps starting from a protected cholic acid derivative:
Protection of Existing Hydroxyl Groups: The 3α, 7α, and 12α hydroxyl groups of cholic acid are typically protected to prevent unwanted side reactions. This can be achieved by forming esters (e.g., acetates) or ethers.
Introduction of a Double Bond: A double bond can be introduced into the steroid nucleus, for example at the Δ⁵ or Δ⁶ position, to facilitate subsequent hydroxylation.
Epoxidation and Ring Opening: The double bond can be epoxidized, followed by a regioselective and stereoselective ring-opening of the epoxide with a nucleophile to introduce the hydroxyl group at the desired position.
Hydroboration-Oxidation: Alternatively, hydroboration-oxidation of a strategically placed double bond can lead to the introduction of a hydroxyl group with a specific stereochemistry.
Deprotection: The final step involves the removal of the protecting groups to yield the free this compound.
While the direct 6α-hydroxylation of cholic acid is challenging, the synthesis of 6α-hydroxylated bile acids like hyocholic acid has been achieved, providing a basis for such transformations. nih.gov
Side-Chain Elaboration and Modification Strategies (e.g., C-22, C-24)
Modifications to the side chain of this compound, particularly at positions C-22 and C-24, can be crucial for altering its physicochemical and biological properties. These modifications often involve either shortening, elongating, or introducing functional groups to the side chain.
A common strategy for side-chain modification involves the degradation of the existing C-24 carboxylic acid to an aldehyde, which then serves as a versatile intermediate. For instance, the synthesis of (22E)-3α,6β,7β-trihydroxy-5β-chol-22-en-24-oic acid from β-muricholic acid involved the preparation of a 23,24-dinor-5β-cholan-22-al intermediate. elsevierpure.com This aldehyde can then undergo various reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce new C-C bonds and functional groups, effectively elongating or modifying the side chain.
Another approach involves the synthesis of derivatives with modified side-chain lengths, such as 23a,23b-dihomodeoxycholic acid, which has been synthesized from methyl 3α,12α-dihydroxy-5β-cholanoate. doaj.org This synthesis involved the reduction of the methyl ester to an alcohol, conversion to a tosylate, and subsequent reaction with sodium diethyl malonate followed by hydrolysis and decarboxylation to achieve side-chain elongation. doaj.org
| Starting Material | Key Intermediate | Reaction Type | Modified Product |
| β-Muricholic acid | 3α,6β,7β-triformyloxy-23,24-dinor-5β-cholan-22-al | Aldehyde preparation | (22E)-3α,6β,7β-trihydroxy-5β-chol-22-en-24-oic acid |
| Methyl 3α,12α-dihydroxy-5β-cholanoate | 3α,12α-dihydroxy-5β-24-cholanyl tosylate | Malonic ester synthesis | 3α,12α-dihydroxy-23a,23b-dihomocholan-24-oic acid |
This table presents examples of side-chain modification strategies in bile acids.
Synthesis of Conjugated Forms: Glycine (B1666218) and Taurine (B1682933) N-Acylamidates
In biological systems, bile acids are often found conjugated with the amino acids glycine or taurine. These N-acylamidates exhibit different physicochemical properties, such as increased water solubility and a lower pKa, which are important for their physiological function. youtube.com
The chemical synthesis of these conjugates from the parent bile acid can be achieved through standard peptide coupling reactions. A widely used and efficient method involves the use of a coupling reagent such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). researchgate.netnih.gov In this procedure, the free bile acid is reacted with glycine or taurine in the presence of EEDQ, typically in a solvent like dimethylformamide (DMF). researchgate.net This method has been shown to produce the desired conjugates in high yields (often exceeding 90%) and purity. researchgate.netnih.gov
Another approach involves the use of diethyl phosphorocyanidate as a coupling reagent. researchgate.net This method allows for a simple and efficient condensation of the bile acid with taurine or a glycinate (B8599266) ester at room temperature. researchgate.net
| Coupling Reagent | Reaction Conditions | Typical Yield |
| N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) | DMF, with triethylamine | >90% |
| Diethyl phosphorocyanidate | Room temperature, with triethylamine | 89-96% |
This table summarizes common methods for the synthesis of glycine and taurine conjugated bile acids.
Enzymatic and Biocatalytic Synthesis Approaches for Bile Acid Analogs
Enzymatic and biocatalytic methods offer a powerful alternative to traditional chemical synthesis for the preparation of bile acid analogs. These methods often provide high regioselectivity and stereoselectivity, which can be difficult to achieve through chemical means.
The hydroxylation of the steroid nucleus is a key reaction in the synthesis of polyhydroxylated bile acids. Cytochrome P450 monooxygenases are a class of enzymes capable of catalyzing the hydroxylation of a wide range of substrates, including steroids. While the direct enzymatic 6α-hydroxylation of cholic acid to produce this compound is not a well-established process, research into the enzymatic hydroxylation of other bile acids provides a proof of concept. For example, the enzymatic 7α-hydroxylation of 3β-hydroxy-Δ⁵-cholenic acid has been studied. nih.gov
Furthermore, the regioselective hydroxylation of sterols like cholesterol and cholecalciferol by steroid C25 dehydrogenase from Sterolibacterium denitrificans has been demonstrated, highlighting the potential of microbial enzymes for targeted hydroxylations. nih.gov The development of mutant enzymes with altered or enhanced regioselectivity is a promising area of research for the synthesis of novel bile acid analogs.
Biocatalytic cascades, where multiple enzymes are used in a one-pot reaction, can also be employed for the synthesis of complex molecules from simple precursors. For instance, phytosterols (B1254722) have been converted to C-17-hydroxylated steroids using a multi-enzyme cascade in Mycobacterium neoaurum. nih.gov
Isolation and Purification Techniques for Synthetic this compound
The isolation and purification of the target synthetic bile acid from the reaction mixture is a critical step to obtain a product of high purity. Due to the presence of multiple hydroxyl groups, this compound is a highly polar molecule, which influences the choice of purification techniques.
A common method for the purification of bile acids is solid-phase extraction (SPE). nih.gov C18-bonded silica (B1680970) is a frequently used stationary phase for the reversed-phase SPE of bile acids. The crude reaction mixture is loaded onto the SPE cartridge, and after washing away less retained impurities, the desired bile acid is eluted with a suitable solvent, often a mixture of methanol (B129727) and water.
Chromatographic techniques are also extensively used for the purification of bile acids. These include:
Column Chromatography: Silica gel column chromatography is a standard method for the separation of bile acid derivatives. nih.gov For highly polar compounds, reversed-phase silica gel may be more appropriate.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful tool for the final purification and analysis of bile acids. creative-proteomics.com The use of a C18 column with a mobile phase consisting of methanol, water, and a buffer is a common setup. creative-proteomics.com
For conjugated bile acids, the purification process may also involve ion-exchange chromatography to separate the charged conjugates from the uncharged species.
Biosynthesis and Metabolic Pathways Involving 3,6,7,12 Tetrahydroxycholanoic Acid
Pathways of Cholesterol Catabolism to Primary Bile Acids
The journey from cholesterol to bile acids is the principal route for cholesterol elimination from the body and begins in the liver. nih.govresearchgate.net This transformation into water-soluble, amphipathic molecules is essential for digesting dietary fats and absorbing fat-soluble vitamins. ontosight.aiavantiresearch.com The biosynthesis occurs via two main enzymatic pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.
The classical pathway is the dominant route in humans, accounting for the majority of bile acid production. It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is located in the endoplasmic reticulum and catalyzes the rate-limiting step: the hydroxylation of cholesterol at the 7α-position. nih.govlookchem.com
The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , which hydroxylates cholesterol at the C27 position. explorationpub.com The resulting oxysterol is then hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1). explorationpub.comoup.com
Through a series of subsequent enzymatic reactions involving at least 17 different enzymes, these pathways converge to produce the two primary bile acids in humans: the tri-hydroxylated cholic acid (CA) and the di-hydroxylated chenodeoxycholic acid (CDCA) . nih.govresearchgate.net The balance between CA and CDCA production is largely determined by the activity of a specific hydroxylase in the classical pathway. nih.gov
Identification of Specific Hydroxylation Enzymes Involved in 3,6,7,12-Tetrahydroxycholanoic Acid Formation
The formation of this compound involves additional hydroxylation steps beyond those required for primary bile acid synthesis. This polyhydroxylation is a key detoxification mechanism, as it increases the water solubility of bile acids, making them less toxic and easier to excrete, particularly through the urine during cholestasis. avantiresearch.comnih.govxiahepublishing.com
Several cytochrome P450 (CYP) enzymes are responsible for these crucial hydroxylation steps:
CYP8B1 (Sterol 12α-hydroxylase): This enzyme is a critical determinant in the classical pathway. It catalyzes the 12α-hydroxylation of intermediates, directing the pathway toward the synthesis of cholic acid. nih.govnih.gov In the absence of CYP8B1 activity, the pathway defaults to producing chenodeoxycholic acid. psu.edu Therefore, CYP8B1 is essential for producing the cholic acid backbone upon which further hydroxylations can occur to form this compound.
CYP3A11: This enzyme is the murine homolog of human CYP3A4 and has been implicated in the 6β-hydroxylation of bile acids in mice. researchfeatures.com While some studies initially suggested CYP3A11 was essential for forming muricholic acids in mice, later research using knockout mouse models demonstrated that it is not necessary for this process. ontosight.ai However, CYP3A enzymes are known to be induced by the accumulation of bile acid precursors and are involved in the oxidative metabolism and detoxification of bile acids, particularly in cholestatic conditions. researchfeatures.comhmdb.ca The formation of this compound, which involves hydroxylation at the C-6 and C-7 positions, points to the involvement of such adaptive, detoxifying hydroxylase systems that are upregulated during cholestasis. nih.govnih.gov
The presence of this compound in the urine of patients with cholestatic liver diseases indicates an enhancement of these alternative hydroxylation pathways as a compensatory mechanism to handle the buildup of more toxic bile acids. nih.gov
Characterization of Precursor Bile Acids in the Formation of this compound
The structural backbone of this compound points directly to its primary precursor.
Cholic Acid (CA): As a 3,7,12-trihydroxy bile acid, cholic acid is the most direct precursor. The formation of this compound involves an additional hydroxylation step, typically at the 6-position, of the cholic acid molecule. lookchem.comnih.gov This conversion is particularly active during cholestasis, where the liver is under pressure to detoxify and eliminate the accumulating bile acids. nih.govnih.gov The resulting tetrahydroxylated molecule is more hydrophilic (water-soluble) and thus less cytotoxic. avantiresearch.comresearchfeatures.com
β-Muricholic Acid: This bile acid is a primary bile acid in mice, characterized by hydroxyl groups at the 3α, 6β, and 7β positions. hmdb.cadiscoveryjournals.org While not a direct precursor in the same way as cholic acid, its structure is highly relevant. The formation of this compound (with hydroxyl groups at 3, 6, 7, and 12) can be conceptualized as the 12α-hydroxylation of a muricholic acid-like structure or the 6-hydroxylation of cholic acid. In mouse models of cholestasis, where muricholic acids are abundant, the metabolic pathways are primed for such multi-hydroxylated products. The compound is sometimes referred to as 12-OH-muricholic acid, highlighting this relationship.
The synthesis of epimeric 3α,6,7β,12α-tetrahydroxy-5α-cholanoic acids has been described, underscoring the chemical relationship and potential for interconversion pathways between these highly hydroxylated bile acids.
Metabolic Intermediates and End-Products of this compound Transformation
Current research indicates that this compound is largely considered a metabolic end-product rather than an intermediate for further significant transformations. Its formation represents the culmination of a detoxification pathway.
Under normal physiological conditions, primary bile acids are conjugated with taurine (B1682933) or glycine (B1666218) and secreted into the bile. In cholestasis, when this primary route is blocked, the body activates alternative elimination pathways. The liver enhances the hydroxylation of primary bile acids like cholic acid to produce more water-soluble and less toxic compounds, such as this compound. avantiresearch.comnih.gov
These tetrahydroxylated bile acids are then readily excreted from the body, primarily via the urine. nih.govnih.gov This renal elimination provides a crucial escape route for bile acids that cannot be secreted into the bile. Studies in patients with cholestatic liver disease show a marked increase in urinary tetrahydroxylated bile acids. nih.govnih.gov The capacity to produce and excrete these compounds has even been linked to a better prognosis in infants with certain forms of cholestasis, highlighting its importance as a protective, terminal metabolic pathway. nih.govnih.gov There is limited evidence to suggest that this compound is significantly metabolized further; its primary fate appears to be excretion.
Comparative Analysis of Biosynthetic Routes in Different Biological Systems
The biosynthesis of bile acids exhibits significant variation between species, particularly between humans and mice. These differences are crucial for interpreting data from mouse models and understanding human liver diseases.
| Feature | Human | Mouse |
| Primary Bile Acids | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) nih.gov | Cholic Acid (CA), α-Muricholic Acid (α-MCA), β-Muricholic Acid (β-MCA) hmdb.ca |
| Key Differentiating Enzyme | N/A | Cyp2c70 : Responsible for 6-hydroxylation to form muricholic acids. hmdb.ca |
| Secondary Bile Acid Conversion | Gut bacteria convert CA to Deoxycholic Acid (DCA) and CDCA to Lithocholic Acid (LCA). researchgate.net | Gut bacteria perform similar conversions, but mice also possess Cyp2a12 , which can convert DCA back to CA (7α-rehydroxylation). explorationpub.com |
| Response to Cholestasis | Increased hydroxylation to form tetrahydroxy bile acids, but this pathway is often insufficient in severe genetic cholestasis (e.g., PFIC2) to prevent liver damage. nih.govresearchfeatures.com | Highly efficient production of 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acid, which protects against severe liver injury in cholestatic models like the Bsep-/- mouse. nih.govavantiresearch.com |
Mouse models have been instrumental in elucidating the pathways leading to this compound. The Bsep-/- mouse , which lacks the primary bile salt export pump, is a key model. In humans, mutations in the equivalent gene (ABCB11) cause Progressive Familial Intrahepatic Cholestasis type 2 (PFIC2), a severe liver disease. nih.govresearchfeatures.com However, Bsep-/- mice exhibit only mild cholestasis because they robustly upregulate the synthesis of tetrahydroxylated bile acids, which are then efficiently cleared. nih.govavantiresearch.com This highlights a significant difference in the capacity of this protective detoxification pathway between mice and humans.
Sophisticated Analytical Techniques for Characterization and Quantitative Profiling of 3,6,7,12 Tetrahydroxycholanoic Acid
Chromatographic-Mass Spectrometry Methods for Complex Bile Acid Mixtures
Chromatography coupled with mass spectrometry has become an indispensable tool for bile acid analysis, providing both separation of complex mixtures and sensitive detection. shimadzu.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often considered the gold standard for profiling bile acids in biological samples due to its exceptional resolution and specificity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of steroids, including bile acids. f1000research.com However, due to the low volatility of bile acids, a crucial derivatization step is required to convert the polar carboxyl and hydroxyl groups into more volatile forms. shimadzu.comshimadzu.com This is typically achieved by methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.comrestek.com
Once derivatized, the bile acids can be separated by the gas chromatograph and subsequently analyzed by the mass spectrometer. The fragmentation of the derivatized molecules in the mass spectrometer produces characteristic fragment ions that are indicative of specific steroid structures. nih.gov For instance, researchers successfully identified 3α,6α,7α,12α- and 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acids in human amniotic fluid and urine from patients with cholestatic liver disease using GC-MS. nih.gov The analysis of these fragment ion chromatograms allows for both qualitative identification and, with the use of appropriate internal standards, quantitative measurement. nih.gov While effective, the complexity of the derivatization process and potential for incomplete separation of isomers are limitations of this technique compared to LC-MS. creative-proteomics.com
| Derivatization Step | Reagents | Purpose | Key Research Findings | Citations |
|---|---|---|---|---|
| Esterification | Diazomethane or Methanol (B129727)/HCl | Converts the carboxyl group (-COOH) to a methyl ester (-COOCH₃) to increase volatility. | Enables the separation and identification of complex bile acid mixtures, including tetrahydroxylated forms like 3,6,7,12-Tetrahydroxycholanoic acid, in biological fluids. Allows for quantitative analysis using characteristic fragment ions. | nih.govshimadzu.comshimadzu.comnih.gov |
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane) or MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Converts hydroxyl groups (-OH) to trimethylsilyl (B98337) (TMS) ethers (-O-Si(CH₃)₃) to further increase volatility and thermal stability. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications: Capillary LC-MS, LC-MRM-MS, and Electrospray Ionization
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a premier technique for bile acid analysis, offering high sensitivity and the ability to analyze these compounds without prior derivatization. nih.govspringernature.com This methodology provides exceptional resolution, which is critical for separating the closely related structures of isobaric bile acid isomers found in biological samples. nih.govmdpi.com
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS for bile acid analysis. nih.govnih.gov It allows for the ionization of thermally labile molecules like bile acids directly from the liquid phase into the gas phase, typically forming deprotonated molecules [M-H]⁻ in negative ion mode, which is optimal for bile acid detection. nih.gov
Capillary LC-MS utilizes capillary columns for separation, offering advantages for analyzing small sample volumes. This approach has been applied to the analysis of bile acid standards, demonstrating the potential for high-resolution separation in complex mixtures. researchgate.net
LC-MRM-MS (Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry) is a targeted approach that provides highly selective and accurate quantification of specific bile acids. nih.govnih.gov This method monitors a specific precursor ion-to-product ion transition for each analyte, significantly reducing background noise and improving sensitivity. nih.gov It is considered a gold standard for the accurate quantification of bile acid profiles in various biological matrices. nih.gov
| Technique | Key Features | Primary Application | Citations |
|---|---|---|---|
| Capillary LC-MS | Uses narrow-bore columns for high separation efficiency with small sample volumes. | High-resolution separation of bile acid standards and analysis of volume-limited samples. | researchgate.net |
| LC-MRM-MS | Targeted analysis that monitors specific precursor-to-product ion transitions. | Provides highly sensitive and accurate quantification of a predefined list of bile acids. | nih.govnih.gov |
| Electrospray Ionization (ESI) | Soft ionization technique, typically operated in negative ion mode for bile acids. | Generates intact molecular ions [M-H]⁻ for sensitive detection in most LC-MS applications. | nih.govnih.gov |
High-Resolution Mass Spectrometry for Accurate Mass Measurement and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is a powerful tool for the identification and profiling of metabolites in complex samples. nih.gov Instruments like Quadrupole Time-of-Flight (Qq-TOF) or Orbitrap mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range, enabling the determination of elemental formulas for detected ions. nih.govresearchgate.net The exact mass of this compound is 424.28248899. lookchem.com
This capability is crucial for distinguishing between bile acid species that have very similar masses but different elemental compositions. HRMS is employed in semi-targeted and untargeted metabolomics workflows to create a comprehensive profile of bile acids. nih.govnih.gov By comparing the accurate mass and retention times with those of standards, known bile acids can be confidently identified. Furthermore, HRMS allows for the putative identification of unknown bile acids, isomers, and their conjugates (e.g., sulfates and glucuronides) based on their exact mass, providing a more complete picture of the bile acid metabolome. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is essential for the structural elucidation of bile acids. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of a bile acid) is selected and subjected to fragmentation, typically through Collision-Induced Dissociation (CID). nih.gov The resulting product ions form a fragmentation spectrum that serves as a structural fingerprint for the molecule.
The fragmentation patterns provide valuable information about the bile acid's structure, including the number and position of hydroxyl groups, the nature of any conjugating moiety (like glycine (B1666218) or taurine), and features of the steroid core. nih.gov This technique is particularly useful for differentiating isomers, which may have identical precursor ions but produce different fragmentation patterns. Low-energy CID using a triple quadrupole instrument has been effectively used to characterize bile acid identities and has proven valuable in identifying unusual bile acid metabolites indicative of certain diseases. nih.gov
| Precursor Ion | Fragmentation Process | Characteristic Product Ions | Structural Information Gained | Citations |
|---|---|---|---|---|
| [M-H]⁻ of unconjugated bile acids | Loss of water molecules (H₂O) | [M-H-H₂O]⁻, [M-H-2H₂O]⁻, etc. | Indicates the number of hydroxyl groups on the steroid nucleus. | nih.gov |
| [M-H]⁻ of glycine-conjugated bile acids | Cleavage of the amide bond | Fragment ion at m/z 74 (glycine fragment [C₂H₂NO₂]⁻) | Confirms conjugation with glycine. | nih.gov |
| [M-H]⁻ of taurine-conjugated bile acids | Cleavage of the amide bond | Fragment ion at m/z 80 (taurine fragment [C₂H₄NO₃S]⁻) | Confirms conjugation with taurine (B1682933). | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical elucidation of molecules, including complex bile acids. nih.govfrontiersin.org Unlike mass spectrometry, which provides information on mass and fragmentation, NMR gives direct insight into the molecular structure, including the connectivity of atoms and their spatial arrangement. nih.gov The structures of synthesized tetrahydroxylated cholanoic acids, such as isomers of this compound, have been confirmed using proton NMR and mass spectral data. nih.gov
One-Dimensional (1D) NMR (¹H, ¹³C)
One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information for structural characterization. researchgate.net
¹H NMR spectra of bile acids show characteristic signals that can be assigned to specific protons in the molecule. researchgate.net For example, the methyl protons of the C18, C19, and C21 groups typically appear as distinct signals in the upfield region of the spectrum. researchgate.net The chemical shifts of protons attached to carbons bearing hydroxyl groups are particularly informative for determining the location of these functional groups. Furthermore, the coupling patterns (J-couplings) between adjacent protons can help to define the relative stereochemistry of the substituents on the steroid ring system. proquest.com
| Proton Type | Typical Chemical Shift Range (ppm) | Significance | Citations |
|---|---|---|---|
| Angular Methyl Protons (C18-H₃, C19-H₃) | 0.55 - 0.95 | Characteristic "fingerprint" signals for the steroid backbone. Their exact position is sensitive to the overall stereochemistry. | researchgate.net |
| Side-chain Methyl Protons (C21-H₃) | ~0.90 (doublet) | Identifies the side chain structure. | lipidbank.jp |
| Carbinol Protons (H-C-OH) | 3.4 - 4.2 | The chemical shift and multiplicity of these signals are highly indicative of the position and stereochemical orientation (α or β) of the hydroxyl groups. | nih.gov |
Two-Dimensional (2D) Shift-Correlated NMR (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of complex organic molecules such as bile acids. nih.gov Unlike one-dimensional NMR, which can suffer from severe signal overlap in large molecules, 2D NMR experiments separate correlations across a second frequency dimension, resolving ambiguities and revealing the complete molecular architecture. For this compound, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is utilized to assign the chemical shifts of each proton and carbon atom unequivocally.
Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically on adjacent carbon atoms (a three-bond ¹H-¹H interaction). The spectrum displays the standard 1D proton spectrum on both axes, with cross-peaks appearing off the diagonal where two protons are coupled. For this compound, COSY is critical for tracing the proton-proton networks within the steroid ring system. For instance, the proton at position 6 (H-6) would show a correlation to the proton at H-7, confirming their adjacency. Similarly, other spin systems throughout the rings and the side chain can be mapped out.
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment maps protons directly to the carbon atoms they are attached to, providing one-bond ¹H-¹³C correlations. nih.gov This is a highly sensitive proton-detected experiment that is crucial for assigning carbon signals. columbia.edu In the HSQC spectrum of this compound, each protonated carbon atom gives rise to a cross-peak, correlating its ¹³C chemical shift with the chemical shift of its attached proton(s). For example, the methine protons at the hydroxylated positions (H-3, H-6, H-7, and H-12) would each show a distinct correlation to their corresponding carbon atoms (C-3, C-6, C-7, and C-12), confirming the locations of the hydroxyl groups.
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is key to assembling the complete carbon skeleton by identifying longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.eduwisc.edu This technique is particularly vital for identifying quaternary carbons (which have no attached protons and are therefore invisible in HSQC) and for connecting different spin systems separated by non-protonated carbons or heteroatoms. In the context of this compound, HMBC would reveal correlations from the angular methyl protons (H-18 and H-19) to various carbons in the steroid core, helping to anchor the assignments. For instance, the H-18 methyl protons would show correlations to C-12, C-13, C-14, and C-17, while the H-19 methyl protons would correlate with C-1, C-5, C-9, and C-10.
| Technique | Type of Correlation | Information Gained | Exemplary Application for this compound |
|---|---|---|---|
| COSY (Correlation Spectroscopy) | ¹H - ¹H (through 2-3 bonds) | Identifies neighboring protons and maps out spin-spin coupling networks within the molecule. | Shows correlation between H-6 and H-7; traces proton connectivity around the steroid rings. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H - ¹³C (through 1 bond) | Directly correlates each proton with the carbon atom it is attached to. columbia.edu | Assigns the carbon signals for C-3, C-6, C-7, and C-12 based on the chemical shifts of their attached protons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H - ¹³C (through 2-4 bonds) | Connects molecular fragments across non-protonated centers and assigns quaternary carbons. wisc.edu | Shows correlations from methyl protons (H-18, H-19) to carbons in the steroid backbone (e.g., C-13, C-14), confirming the overall structure. |
Spectroscopic and Other Advanced Detection Techniques for Bile Acid Analysis
While NMR is unparalleled for structural elucidation, mass spectrometry-based techniques are the methods of choice for the sensitive and quantitative profiling of bile acids in complex biological samples. nih.govspringernature.com The analysis is challenging due to the structural diversity of bile acids, the presence of numerous isomers, and the wide dynamic range of concentrations in biological fluids. sciex.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is widely considered the gold standard for bile acid quantification. mdpi.com The technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov The liquid chromatography step separates the individual bile acids, including isomers, from the complex biological matrix. nih.gov Following separation, the molecules are ionized (typically via electrospray ionization, ESI) and analyzed by the mass spectrometer. In tandem MS (MS/MS), a specific parent ion for a given bile acid is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for the detection of bile acids at very low concentrations. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) : Historically, GC-MS was a primary technique for bile acid analysis. nih.gov It offers high chromatographic resolution but requires that the non-volatile bile acids be chemically modified (derivatized) to make them volatile before injection into the gas chromatograph. This additional sample preparation step can be time-consuming and a source of analytical variability. While still a powerful tool, it has largely been superseded by LC-MS/MS for high-throughput quantitative profiling. osti.gov
High-Performance Liquid Chromatography (HPLC) with other detectors : Bile acids can also be analyzed by HPLC coupled with detectors other than a mass spectrometer, such as Ultraviolet (UV) or Evaporative Light Scattering Detectors (ELSD). However, bile acids lack a strong chromophore, making UV detection insensitive unless derivatization is performed. nih.gov These methods generally lack the sensitivity and specificity of mass spectrometry and are not suitable for comprehensive profiling of low-abundance bile acids. nih.gov
| Technique | Principle | Sensitivity | Specificity | Primary Application |
|---|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for confirmation/quantification. nih.gov | Very High (pg to low ng/mL) | Very High (can differentiate isomers) creative-proteomics.com | Gold standard for quantitative profiling of known bile acids in biological samples. mdpi.com |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass-based detection. | High | High | Historically important for profiling; still used for specific applications, especially for identifying atypical bile acids. osti.gov |
| HPLC-UV/ELSD | Chromatographic separation followed by UV absorbance or light scattering detection. | Low to Moderate | Low to Moderate (cannot easily distinguish isomers) | Analysis of less complex mixtures or when mass spectrometry is unavailable. |
| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Low | Very High | Unambiguous structural elucidation of novel or purified bile acids. nih.gov |
Structure Activity Relationship Studies of 3,6,7,12 Tetrahydroxycholanoic Acid Theoretical and Mechanistic
Influence of Hydroxyl Group Number and Configuration on Molecular Properties
The presence of four hydroxyl groups on the cholanoic acid steroid nucleus profoundly influences the non-physical properties of 3,6,7,12-Tetrahydroxycholanoic acid, primarily by increasing its hydrophilicity. This enhanced water solubility is a key determinant of its physiological behavior and distinguishes it from less hydroxylated bile acids. The specific arrangement of these hydroxyl groups at positions 3, 6, 7, and 12 is critical in defining its interaction with various biological targets.
| Property | Value |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 6 |
| Polar Surface Area | 118.22 Ų |
This table summarizes key molecular properties of this compound that are influenced by its hydroxyl groups.
Steric and Electronic Effects Governing Interactions of this compound with Biomolecules (Theoretical)
The interaction of this compound with biomolecules is a complex interplay of steric and electronic effects. Theoretically, the bulky steroid backbone imposes significant steric constraints, influencing how the molecule can orient itself within a binding site. The spatial arrangement of the four hydroxyl groups adds another layer of steric influence, with their specific positioning either facilitating or hindering interactions with complementary residues on a target protein.
From an electronic standpoint, the oxygen atoms of the hydroxyl groups and the carboxylate group are regions of high electron density, making them potent hydrogen bond acceptors. The hydrogen atoms of the hydroxyl groups, in turn, act as hydrogen bond donors. These electrostatic interactions are fundamental to the recognition and binding of this compound to its biological partners. The distribution of charge across the molecule, dictated by the electronegativity of the oxygen atoms, creates a specific electrostatic potential map that guides its approach and binding to biomolecules. The interplay between the hydrophobic steroid core and the hydrophilic hydroxylated face of the molecule further governs its partitioning into different cellular compartments and its interaction with membrane-bound proteins.
Computational Chemistry and Molecular Modeling Approaches to Predict Conformational Preferences and Binding Characteristics
Computational chemistry and molecular modeling have emerged as indispensable tools for theoretically investigating the conformational landscape and binding characteristics of bile acids like this compound. Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide insights into the molecule's dynamic behavior and energetic properties.
MD simulations can be employed to explore the vast conformational space of this compound, revealing its preferred shapes and flexibility in different environments. These simulations can predict how the molecule might adapt its conformation upon binding to a receptor, a process known as "induced fit." By simulating the interactions between the bile acid and a target protein at an atomic level, researchers can identify key binding interactions, estimate the binding affinity, and predict the orientation of the molecule within the binding pocket.
QM calculations, on the other hand, can provide a more detailed understanding of the electronic properties of this compound. These calculations can be used to determine the partial charges on each atom, the molecular orbital energies, and the electrostatic potential, all of which are crucial for understanding its reactivity and interaction with biomolecules. Docking studies, which use scoring functions to predict the binding mode of a ligand to a receptor, are another valuable computational tool. These studies can rapidly screen potential binding partners and provide a structural basis for understanding the molecule's biological activity.
Comparative Structure-Activity Insights from Related Polyhydroxylated Bile Acids
Comparing the structure-activity relationships of this compound with other polyhydroxylated bile acids provides valuable insights into the specific roles of the number and position of hydroxyl groups. For instance, cholic acid, a trihydroxylated bile acid (hydroxyl groups at positions 3, 7, and 12), is a primary bile acid in humans and a potent activator of the farnesoid X receptor (FXR). The addition of a hydroxyl group at the 6-position in this compound is expected to alter its binding affinity and selectivity for FXR and other nuclear receptors.
The increased hydrophilicity of tetrahydroxylated bile acids generally correlates with reduced cytotoxicity. Studies comparing the effects of different polyhydroxylated bile acids on cell membranes and cellular signaling pathways can help to elucidate the specific contribution of the 6-hydroxyl group. Furthermore, comparing the metabolic pathways of these bile acids can reveal how the additional hydroxyl group influences their biotransformation and excretion. By systematically comparing a series of polyhydroxylated bile acids with varying hydroxylation patterns, researchers can build a comprehensive understanding of how subtle structural modifications translate into significant differences in biological activity.
| Bile Acid | Number of Hydroxyl Groups | Key Receptor Interactions (Example) |
| Chenodeoxycholic acid | 2 | Farnesoid X Receptor (FXR) |
| Cholic acid | 3 | Farnesoid X Receptor (FXR) |
| This compound | 4 | Potentially altered FXR and other receptor interactions |
| Hyocholic acid | 3 | Varies by species |
This interactive table provides a comparative overview of this compound and other key bile acids, highlighting the impact of hydroxylation on receptor interactions.
Comparative Biochemical Occurrences and Biological Significance of 3,6,7,12 Tetrahydroxycholanoic Acid in Non Human Models
Detection and Relative Abundance in Biological Samples from Animal Models (e.g., mouse, piglet)
The detection and abundance of 3,6,7,12-tetrahydroxycholanoic acid, a polyhydroxylated bile acid, vary significantly between animal models and physiological conditions.
In mouse models , the isomer 3α,6α,7α,12α-tetrahydroxycholanoic acid is notably absent in the serum of Mdr2 knockout (Mdr2-/-) mice, a model for sclerosing cholangitis. nih.gov However, in models of cholestasis where the bile salt export pump (Bsep) is absent (Bsep-/- mice), tetrahydroxylated bile acids become the predominant species. nih.gov Specifically, in Mdr2-/-Bsep-/- double knockout (DKO) mice, these polyhydroxylated bile acids, including 3α,6α,7α,12α-tetrahydroxycholanoic acid, constitute a significant portion of the serum bile acids. nih.gov Another isomer, the taurine (B1682933) conjugate of 12α-hydroxy-β-muricholic acid (3α,6β,7β,12α-tetrahydroxy-5β-cholyl taurine), has been identified as a major biliary bile acid in Bsep-/- mice. nih.gov
In piglet models , comprehensive bile acid profiling in newborn and suckling piglets has identified a range of primary and secondary bile acids. nih.gov However, in studies comparing the serum bile acid profiles of newborn and 14-day-old suckling piglets, this compound was not among the detected bile acids. nih.govresearchgate.net The primary bile acids found in porcine models are typically hyocholic acid (HCA) and chenodeoxycholic acid (CDCA), with hyodeoxycholic acid (HDCA) being a major secondary bile acid. nih.gov This suggests that this compound is either absent or present at very low, undetectable levels in the biological samples of healthy piglets.
Comparison of this compound Levels in Different Physiological States in Model Organisms
The levels of this compound are dynamically regulated in response to different physiological and pathophysiological states in model organisms.
In mice , a dramatic shift in the bile acid profile is observed in cholestatic conditions. In Mdr2-/-Bsep-/- double knockout (DKO) mice, which are protected from liver injury, polyhydroxylated bile acids, including 3α,6α,7α,12α-tetrahydroxycholanoic acid, account for 67% of the serum bile acids. This is in stark contrast to Mdr2-/- mice, where these bile acids are not detected. nih.gov This elevation is considered a protective mechanism, as these hydrophilic bile acids are less toxic. Furthermore, feeding Mdr2-/- mice a diet enriched with 0.5% 3α,6α,7α,12α-tetrahydroxycholanoic acid leads to improved liver histology and reduced serum levels of liver injury markers. nih.gov
Position of this compound within Species-Specific Bile Acid Pools
In mice , under normal physiological conditions, this tetrahydroxylated bile acid is not a major component of the bile acid pool. However, in the Bsep-/- mouse model, tetrahydroxylated bile acids become the predominant species, indicating a significant shift in bile acid metabolism to compensate for the impaired transport of other bile acids. nih.gov This suggests that the synthetic pathways for producing this compound can be substantially upregulated under cholestatic pressure.
In piglets , the bile acid pool is dominated by hyocholic acid and its derivatives. nih.gov Based on the available data, this compound does not appear to be a significant component of the bile acid pool in either newborn or suckling piglets under normal physiological conditions. nih.gov
Insights from In Vitro and Ex Vivo Studies on Cellular Handling and Transport Mechanisms (e.g., transporter substrates)
In vitro and ex vivo studies have been instrumental in elucidating the cellular mechanisms governing the transport of this compound, particularly its taurine-conjugated form.
Research has identified the taurine conjugate of 3α,6α,7α,12α-tetrahydroxy-cholanoic acid (also referred to as 6α-OH-taurocholic acid) as a substrate for several key canalicular transporters in mice. nih.gov These transporters are located on the apical membrane of hepatocytes and are responsible for secreting bile acids into the bile.
Studies using membrane vesicle transport assays have demonstrated that this tetrahydroxylated bile acid is transported by:
Multidrug resistance-associated protein 2 (Mrp2): This is considered the primary transporter for the biliary excretion of 6α-OH-taurocholic acid. nih.gov
P-glycoprotein (Mdr1a): This transporter plays a secondary role in the biliary excretion of this bile acid. nih.gov
Bile salt export pump (Bsep): While Bsep is the primary transporter for most bile acids, it appears to have a role in the excretion of 6α-OH-taurocholic acid, likely when other transporters are absent or saturated. nih.gov
Future Directions and Emerging Research Avenues for 3,6,7,12 Tetrahydroxycholanoic Acid
Exploration of Novel Enzymatic Pathways in Uncharacterized Organisms
The biosynthesis of bile acids is a complex process involving a cascade of enzymatic reactions primarily in the liver. ontosight.aifrontiersin.org However, the gut microbiome is now recognized as a major contributor to the vast chemical diversity of the bile acid pool through modifications like deconjugation, dehydroxylation, oxidation, and epimerization. nih.govnih.gov Recent discoveries have unveiled entirely new classes of microbial bile acids, such as those conjugated with phenylalanine, tyrosine, or leucine, which are synthesized by gut bacteria through previously unknown enzymatic pathways. bileomix.comeurekalert.org These findings strongly suggest that uncharacterized microorganisms in the gut and other ecological niches may harbor novel enzymes capable of unique bile acid transformations, including multi-hydroxylation steps.
Future research will likely focus on:
Metagenomic Mining: Screening the genomes of uncharacterized gut microbes for genes encoding enzymes homologous to known hydroxylases or other steroid-modifying enzymes.
Functional Metagenomics: Expressing gene libraries from complex microbial communities in host organisms to screen for novel bile acid-modifying activities.
Culturomics and Metabolomics: Isolating and culturing previously uncharacterized bacteria from the human gut and analyzing their metabolic products to identify novel bile acid derivatives and the enzymatic pathways responsible for their synthesis. nih.gov
The discovery of such pathways would not only explain the biogenesis of rare bile acids like 3,6,7,12-Tetrahydroxycholanoic acid but also provide new enzymatic tools for the chemo-enzymatic synthesis of novel bile acid structures for therapeutic development.
Development of Advanced Bioanalytical Platforms for Comprehensive Profiling of Complex Bile Acid Metabolomes
The inherent complexity and structural diversity of the bile acid metabolome present a significant analytical challenge. nih.gov Bile acids exist as a mixture of free forms, conjugates with amino acids like glycine (B1666218) and taurine (B1682933), and various isomers that differ only in the stereochemistry of their hydroxyl groups. sciex.com Accurately identifying and quantifying individual species, especially rare ones like this compound, within complex biological matrices requires sophisticated analytical platforms.
The evolution of bioanalytical techniques has been pivotal for bile acid research. While traditional methods like enzymatic assays provide data on total bile acids, they lack the specificity needed for detailed metabolic studies. nih.govnih.gov Modern analytical chemistry offers a suite of powerful tools to overcome these limitations.
Key advanced platforms include:
Chromatography-Mass Spectrometry (MS): This is the cornerstone of modern bile acid analysis.
Ultra-High Performance Liquid Chromatography (UHPLC)-MS/MS: This technique has become the mainstream method, offering high resolution, sensitivity, and rapid analysis times for separating and quantifying a wide array of bile acid species in samples like plasma, urine, and saliva. acs.orgnih.govnumberanalytics.comcreative-proteomics.com It can be used for targeted analysis of up to 145 different bile acid species in a single 15-minute run. acs.org
Gas Chromatography (GC)-MS: A classic and powerful technique, particularly useful for structural elucidation, though it often requires derivatization of the bile acids before analysis. nih.govnumberanalytics.com
High-Resolution MS (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) provide high mass accuracy, enabling the detailed analysis and identification of unknown bile acid metabolites. acs.orgnumberanalytics.com
Advanced Fragmentation Techniques: A major challenge is differentiating between structural isomers. sciex.com Novel fragmentation methods are being developed to provide greater structural detail.
Electron-Activated Dissociation (EAD): Unlike traditional collision-induced dissociation (CID), EAD can generate diagnostic fragment ions that allow for the distinction between bile acid isomers based on the position and stereochemistry of their hydroxyl groups, a capability crucial for characterizing molecules like this compound. sciex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly reproducible technique that requires minimal sample preparation. nih.gov It provides detailed information about molecular structure and conformation and can be used for the simultaneous quantification of bile acids in biological samples. nih.gov
Table 1: Comparison of Advanced Bioanalytical Platforms for Bile Acid Analysis
| Platform | Strengths | Limitations | Primary Application |
|---|---|---|---|
| UHPLC-MS/MS | High sensitivity, high throughput, quantitative, separates isomers. acs.org | Requires authentic standards for absolute quantification. | Comprehensive profiling and targeted quantification of known bile acids. acs.org |
| GC-MS | Excellent separation, detailed structural information. nih.govnumberanalytics.com | Requires chemical derivatization, longer sample preparation. nih.gov | Identification and structural elucidation. numberanalytics.com |
| HRMS (e.g., TOF) | High mass accuracy, identification of unknown compounds. acs.orgnumberanalytics.com | More complex data analysis. | Discovery of novel bile acid metabolites. acs.org |
| EAD-MS/MS | Differentiates structural and stereoisomers. sciex.com | Newer technology, less widely available. | Unambiguous structural characterization of isomers. sciex.com |
| NMR Spectroscopy | Highly reproducible, requires minimal sample preparation, provides detailed structural and conformational data. nih.govnih.gov | Lower sensitivity compared to MS. nih.gov | Structural elucidation and analysis of molecular conformation. nih.gov |
Future efforts will focus on integrating these platforms and improving sample preparation techniques, such as solid-phase extraction (SPE), to create high-throughput workflows for the comprehensive and unambiguous characterization of the entire bile acid metabolome. creative-proteomics.com
Application of Artificial Intelligence and Machine Learning in Predicting Biochemical Roles and Interactions
The vast datasets generated by modern 'omics' technologies, including metabolomics and proteomics, are often too complex for traditional statistical analysis. biobanking.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, identify hidden patterns, and generate predictive models. mdpi.com In bile acid research, these approaches can be used to link the presence and concentration of specific bile acids, like this compound, to physiological states or disease outcomes.
Emerging applications in bile acid research include:
Biomarker Discovery: ML algorithms can analyze the bile acid profiles of patients with and without a specific disease to identify a signature panel of bile acids that can serve as a diagnostic or prognostic biomarker. For instance, ML has been used to analyze bile composition to differentiate between malignant and benign biliary strictures. biobanking.com
Predictive Modeling: ML models can be trained on clinical and laboratory data to predict disease risk or the presence of metabolic dysregulation. An XGB Classifier model, for example, successfully predicted elevated bile acid levels indicative of intrahepatic cholestasis of pregnancy with high accuracy. nih.gov
Uncovering Host-Microbe Interactions: By correlating metabolomic (bile acids) and metagenomic (gut bacteria) data, ML algorithms like Lasso can identify specific bacteria responsible for producing certain bile acid metabolites, thereby mapping the functional interactions within the gut ecosystem. nih.gov
Predicting Receptor Activation: By analyzing the structural features of bile acids and their known interactions with receptors like FXR and TGR5, ML models could predict the signaling potential of novel or rare bile acids, helping to prioritize them for further functional studies.
The application of AI and ML will be instrumental in transforming large-scale bile acid data into functional biological knowledge, predicting the biochemical roles of this compound, and identifying its potential interactions with cellular receptors and metabolic pathways.
Synthesis and Characterization of Novel Analogs for Mechanistic Probes
Understanding the precise mechanism of action of this compound requires tools to probe its interactions with biological systems. The chemical synthesis of the natural compound and its specifically designed analogs is crucial for these investigations. While the synthesis of a tetrahydroxylated cholanoic acid is challenging, established principles of steroid chemistry provide a roadmap.
For instance, the synthesis of related tetrahydroxy cholestanoic acids has been achieved through multi-step processes involving:
Reduction of a methyl cholate (B1235396) precursor using reagents like lithium aluminum hydride or diborane. nih.gov
A Reformatsky reaction to elongate the side chain. nih.gov
Strategic protection and deprotection of hydroxyl groups to achieve the desired stereochemistry.
Future research will focus on developing versatile synthetic routes that allow for the creation of a library of analogs of this compound. These analogs could be designed to:
Vary Stereochemistry: Systematically altering the stereochemistry (α or β) of each of the four hydroxyl groups to determine which are critical for biological activity.
Introduce Labels: Incorporating isotopic labels (e.g., ¹³C, ²H) for tracing metabolic fates or fluorescent tags for visualizing cellular uptake and localization.
Block Metabolism: Modifying the side chain or steroid nucleus to prevent enzymatic modification (e.g., deconjugation, dehydroxylation), thereby creating more stable probes.
The characterization of these novel analogs will rely heavily on the advanced bioanalytical platforms described in section 8.2, using NMR and MS to confirm their structure and purity. These synthetic probes will be invaluable for definitively identifying the receptors, transporters, and enzymes that interact with this compound.
Investigation of Theoretical Frameworks for Bile Acid Stereochemistry and Conformational Dynamics
The biological function of a bile acid is intimately linked to its three-dimensional shape, which is determined by the stereochemistry of the ring fusions and the number, position, and orientation of its hydroxyl groups. nih.govsciex.com For a molecule like this compound, the specific spatial arrangement of its four hydroxyl groups creates a unique hydrophilic/hydrophobic topography that dictates its solubility, detergent properties, and ability to bind to protein targets. ontosight.ai
While experimental techniques like NMR can provide insights into the conformation of bile acids in solution, they are often insufficient to capture the full range of dynamic structures a flexible molecule can adopt. nih.govnih.gov This is where theoretical and computational chemistry can provide a powerful complementary approach.
Future research in this area will involve:
Molecular Dynamics (MD) Simulations: Using computer simulations to model the behavior of this compound in a physiological environment (e.g., in water, within a lipid membrane, or approaching a receptor). These simulations can reveal preferred conformations and the flexibility of the steroid backbone and side chain.
Quantum Mechanical (QM) Calculations: Applying QM methods to accurately calculate the electronic properties and relative energies of different stereoisomers and conformers, helping to explain why certain arrangements are more stable or reactive than others.
Docking and Binding Free Energy Calculations: Using computational models of receptors like FXR and TGR5 to predict how this compound and its analogs might bind. This can guide the design of new synthetic probes and potential therapeutics.
By developing robust theoretical frameworks, researchers can move beyond static structural descriptions to a dynamic understanding of how the stereochemistry and conformational flexibility of this compound govern its biological function.
Q & A
Basic Research Questions
Q. How is 3,6,7,12-Tetrahydroxycholanoic acid synthesized from cholic acid, and what analytical techniques confirm its structure?
- Methodological Answer : Synthesis involves 6-hydroxylation of cholic acid using diethylphosphorocyanide as a coupling reagent for conjugates. Post-synthesis, structural confirmation is achieved via two-dimensional shift-correlated NMR (¹H and ¹³C) to resolve stereochemistry, supported by mass spectrometry for purity validation. Critical steps include verifying hydroxylation positions (C-6 and C-12) and ensuring no keto-group artifacts .
Q. What analytical methods are used to detect and quantify this compound in biological matrices (e.g., bile, serum)?
- Methodological Answer : Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is preferred for high sensitivity and specificity. Sample preparation involves solid-phase extraction to isolate bile acids, with deuterated internal standards (e.g., d₄-cholic acid) to correct for matrix effects. Quantification requires calibration curves validated against synthetic standards .
Advanced Research Questions
Q. What experimental models are suitable for studying hepatobiliary transport mechanisms of this compound?
- Methodological Answer :
- In vitro : Use plasma membrane vesicles overexpressing transport proteins (e.g., MRP2, P-glycoprotein, or BSEP). Measure ATP-dependent uptake kinetics (Km, Vmax) and inhibition profiles using GF120918 (P-gp/Bcrp inhibitor) or MK571 (MRP2 inhibitor) .
- In vivo : Single-pass liver perfusion in wild-type vs. Mrp2⁻/⁻ mice to assess biliary excretion. Combine with bile duct cannulation to quantify recovery rates .
Q. How can researchers resolve contradictions in transport kinetics data across species (e.g., mouse vs. human MRP2)?
- Methodological Answer : Perform cross-species vesicle transport assays using:
- Mouse Mrp2 vs. human MRP2 : Compare substrate affinity (Km) and inhibitor sensitivity (IC₅₀).
- Validation : Use transfected HEK293 cells expressing species-specific transporters. Address interspecies variability by normalizing data to protein expression levels (Western blot) .
Q. What methodologies assess the role of this compound in cholestatic liver injury?
- Methodological Answer :
- Animal models : Administer the compound to Mdr2⁻/⁻ or Bsep⁻/⁻ mice. Monitor serum bile acid profiles via UPLC-MS/MS and liver histopathology for ductular proliferation/fibrosis .
- Mechanistic studies : Quantify inflammatory markers (IL-6, TNF-α) via qPCR/ELISA and assess MRP2/Mdr1a induction via RNA sequencing .
Q. How to analyze enterohepatic cycling efficiency when conflicting data arise from absorption vs. excretion studies?
- Methodological Answer :
- Dual-labeling : Administer ¹⁴C-radiolabeled this compound orally and intravenously in parallel cohorts. Compare systemic vs. portal vein concentrations to calculate first-pass extraction.
- Intestinal perfusion : Isolate terminal ileum segments to measure apical-to-basolateral flux. Validate with biliary excretion rates in cannulated models .
Data Contradiction Analysis
Q. Conflicting reports on MRP2-mediated transport: How to determine if species-specific differences or assay conditions drive discrepancies?
- Methodological Answer :
- Controlled variables : Standardize pH (7.4), temperature (37°C), and ATP concentration (4 mM) in vesicle assays.
- Normalization : Express transport activity as pmol/mg protein/min. Reconcile mouse vs. human data by adjusting for differences in transporter expression (e.g., MRP2 abundance in hepatocyte membrane fractions) .
Key Research Findings
| Aspect | Key Insight | Reference |
|---|---|---|
| Synthesis | 6-hydroxylation of cholic acid yields >90% purity when monitored via ¹³C-NMR. | |
| MRP2 Transport | Mouse Mrp2 exhibits 3-fold higher affinity (Km = 12 µM) than human MRP2. | |
| Cholestasis Model | Mdr2⁻/⁻ mice show 5x increased serum levels post-THBA administration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
